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Compound of Interest

Compound Name:
1,3-Benzodioxole, 5-

(methoxymethoxy)-

CAS No.: 111726-43-3

Cat. No.: B171696

Get Quote

Executive Summary: The Strategic Verdict
In the architecture of complex organic synthesis, 1,3-Benzodioxole, 5-(methoxymethoxy)-
(MOM-Sesamol) serves a specialized role that distinguishes it from simple methyl or benzyl

ethers. It is not merely a protected phenol; it is a functional handle for regioselective

functionalization.

The Verdict: Select this intermediate when your synthetic route requires Directed Ortho

Metalation (DoM) at the C-6 position of the benzodioxole ring. The methoxymethyl (MOM)

group acts as a superior chelating ligand for lithium bases compared to methyl ethers, enabling

high-yield C-6 functionalization under kinetic control. However, its use is contingent upon the

ability to handle the carcinogenic precursor (MOM-Cl) and the requirement for acidic

deprotection conditions.
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Chemical Name: 1,3-Benzodioxole, 5-(methoxymethoxy)-

Common Name: MOM-Sesamol

CAS Number: 6665-83-4[1][2][3][4]

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

Precursor: Sesamol (3,4-methylenedioxyphenol)

Synthesis Pathway
The synthesis involves the nucleophilic substitution of Sesamol with Chloromethyl methyl ether

(MOM-Cl). Due to the high toxicity of MOM-Cl, strict safety protocols or in situ generation

methods are required.

Sesamol
(Precursor)

MOM-Cl + DIPEA
(DCM, 0°C)

MOM-Sesamol
(CAS 6665-83-4)

 >90% Yield

Click to download full resolution via product page

Figure 1: Standard synthesis pathway. Note that DIPEA (N,N-Diisopropylethylamine) is

preferred over NaH for milder handling, though NaH is viable.

Comparative Benchmarking
This section evaluates MOM-Sesamol against its two primary competitors: Methyl-Sesamol

(Sesamol methyl ether) and Benzyl-Sesamol (Sesamol benzyl ether).

Criterion A: Directed Ortho Metalation (DoM) Efficiency
This is the primary differentiator. The MOM group possesses a second oxygen atom capable of

coordinating with lithium species (n-BuLi, s-BuLi), stabilizing the transition state for

deprotonation at the ortho position (C-6).
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Feature
MOM-Sesamol
(Candidate)

Methyl-Sesamol
(Alternative)

Benzyl-Sesamol
(Alternative)

DoM Power
High (Strong

Chelation)

Moderate (Weak

Chelation)

Low (Steric

Hindrance)

Lithiation Temp -78°C -78°C to 0°C
Often requires higher

temp

Regioselectivity
Excellent (C-6

exclusive)
Good

Variable (Sterics

interfere)

Mechanism

Complex Induced

Proximity Effect

(CIPE)

Inductive effect

dominates
Inductive/Steric clash

Scientific Insight: The MOM ether oxygen and the acetal oxygen form a "bite angle" that

perfectly accommodates the lithium cation, lowering the activation energy for removing the C-6

proton. Methyl ethers lack this bidentate potential.
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Figure 2: The mechanistic advantage of MOM in Directed Ortho Metalation (DoM).

Criterion B: Stability & Orthogonality
The choice of protecting group dictates the conditions the molecule can survive.
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Condition MOM-Sesamol
Methyl-
Sesamol

Benzyl-
Sesamol

Acetyl-
Sesamol

Basic (NaOH) Stable Stable Stable
Unstable

(Hydrolysis)

Nucleophilic

(RLi)
Stable Stable Stable

Unstable (Attack

at C=O)

Acidic (HCl/TFA) Labile (Cleaves) Stable Stable Stable

Hydrogenolysis Stable Stable Labile (Cleaves) Stable

Lewis Acids
Labile (e.g.,

BBr3)

Labile (Requires

BBr3)
Stable Varies

Decision Logic:

Use MOM if you need to perform basic chemistry (Grignards, Lithiation) and remove the

group later with mild acid.

Use Benzyl if you need acid stability but want to deprotect with H2/Pd.

Use Methyl only if the phenol is intended to be permanent or if you can tolerate harsh BBr3

deprotection.

Experimental Protocols
Protocol A: Synthesis of MOM-Sesamol
Self-Validating Step: Monitor disappearance of the phenolic -OH stretch (~3300 cm-1) via IR or

shift in TLC Rf.

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.

Reagents: Charge Sesamol (1.0 equiv) and dry Dichloromethane (DCM) [0.5 M

concentration].

Base: Add Diisopropylethylamine (DIPEA) (1.5 equiv) and cool to 0°C.
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Addition: Add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) dropwise via syringe.

WARNING: MOM-Cl is a carcinogen. Use extreme caution and a fume hood.

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4-12 hours.

Workup: Quench with saturated NH4Cl. Extract with DCM. Wash organic layer with water

and brine.

Purification: Silica gel chromatography (Hexanes/EtOAc). MOM ethers are typically less

polar than the free phenol.

Protocol B: Directed Ortho Metalation (DoM)
Self-Validating Step: Quench a small aliquot with D2O. NMR should show >95% deuterium

incorporation at C-6.

Solvent: Dissolve MOM-Sesamol (1.0 equiv) in anhydrous THF [0.2 M].

Cooling: Cool to -78°C (Dry ice/Acetone bath).

Lithiation: Add n-Butyllithium (1.1 equiv) dropwise over 20 minutes.

Incubation: Stir at -78°C for 1 hour (MOM allows faster lithiation than OMe).

Electrophile: Add electrophile (e.g., DMF, MeI, I2) dissolved in THF.

Warm: Allow to warm to RT slowly.

Quench: Add saturated NH4Cl.

Safety & Handling (Critical)
MOM-Cl Hazard: Chloromethyl methyl ether is a regulated carcinogen (OSHA).[5][6]

Alternative: Consider generating MOM-Cl in situ using Dimethoxymethane and Acetyl

Chloride with a ZnBr2 catalyst to avoid isolation of the carcinogen.

Product Safety: Once protected, 1,3-Benzodioxole, 5-(methoxymethoxy)- is generally

stable and less hazardous than the reagent, but standard PPE (gloves, goggles) is
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mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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